

In-Depth Technical Guide: Health and Safety Data for 3,5-Diaminophenol

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Compound of Interest

Compound Name: **3,5-Diaminophenol**

Cat. No.: **B3054961**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available health and safety data for **3,5-Diaminophenol** (CAS No: 108-71-4). Due to the limited availability of direct toxicological data for **3,5-Diaminophenol**, this report also includes information on structurally similar compounds, such as aminophenols and their derivatives, to provide a more complete toxicological profile.

Physicochemical and Toxicological Data

The following tables summarize the key physicochemical and toxicological data for **3,5-Diaminophenol** and its analogs.

Table 1: Physicochemical Properties of **3,5-Diaminophenol**

Property	Value
Molecular Formula	C ₆ H ₈ N ₂ O
Molecular Weight	124.14 g/mol
Appearance	Off-white to light brown crystalline powder
Melting Point	109-112 °C
Boiling Point	352.5 °C at 760 mmHg
Flash Point	186.2 °C
Solubility	Soluble in water, alcohol, and ether

Table 2: Acute Toxicity Data for **3,5-Diaminophenol** and Analogs

Chemical	Test	Species	Route	LD50/LC50
3,5-Dichlorophenol (analog)	LD50	Mouse	Oral	2389 mg/kg (female), 2643 mg/kg (male) [1] [2]
p-Aminophenol (analog)	LD50	Rat	Oral	375 mg/kg
p-Aminophenol (analog)	LD50	Rabbit	Dermal	>8000 mg/kg
2,4-Diaminophenol dihydrochloride (analog)	LD50	Rat	Oral	240 mg/kg [3]

Note: Direct acute toxicity data for **3,5-Diaminophenol** is not readily available. Data from structurally related compounds are provided for hazard assessment.

Table 3: Genotoxicity Data for 3,5-Dimethylaminophenol (Analog)

Test Type	System	Metabolic Activation	Result
Ames Test (Bacterial Reverse Mutation Assay)	S. typhimurium strains TA98, TA100	With and without S9	Non-mutagenic [4][5] [6][7][8]
HPRT Assay (Mammalian Cell Gene Mutation Test)	Chinese Hamster Ovary (CHO) cells	Not specified	Non-mutagenic [4][5] [6]

Experimental Protocols

The following are detailed methodologies for key toxicological assessments, based on OECD guidelines.

Acute Oral Toxicity (Based on OECD Guideline 423: Acute Toxic Class Method)

- Objective: To determine the acute oral toxicity of a substance.
- Test Animals: Healthy, young adult rats of a single sex (typically females, as they are often more sensitive).
- Housing and Feeding: Animals are housed in standard conditions with controlled temperature ($22 \pm 3^\circ\text{C}$), humidity (30-70%), and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water.
- Procedure:
 - A stepwise procedure is used, with 3 animals per step.
 - The substance is administered orally by gavage at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
 - Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
 - The outcome of each step determines the dose for the next step.

- Endpoint: The classification of the substance's toxicity based on the number of mortalities at specific dose levels.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

- Objective: To assess the potential of a substance to cause skin irritation or corrosion.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)
- Test Animal: A single albino rabbit is typically used for the initial test.
- Procedure:
 - A small area of the rabbit's fur is clipped.
 - 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to the skin under a gauze patch.
 - The patch is removed after a 4-hour exposure period.[\[9\]](#)
 - The skin is observed for erythema and edema at 1, 24, 48, and 72 hours after patch removal.
- Endpoint: The scoring of skin reactions (redness and swelling) to determine the irritation or corrosive potential.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

- Objective: To evaluate the potential of a substance to cause eye irritation or corrosion.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)
- Test Animal: A single albino rabbit is used for the initial test.
- Procedure:
 - 0.1 mL (for liquids) or 0.1 g (for solids) of the test substance is instilled into the conjunctival sac of one eye.

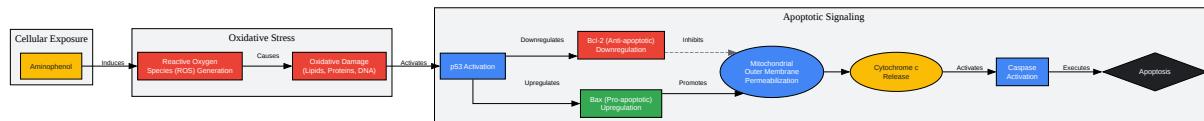
- The other eye serves as an untreated control.
- The eyes are examined at 1, 24, 48, and 72 hours after application.
- Endpoint: The scoring of effects on the cornea, iris, and conjunctiva to classify the substance's irritation or corrosive potential.[19][20][21]

Bacterial Reverse Mutation Assay (Ames Test) (Based on OECD Guideline 471)

- Objective: To detect gene mutations induced by the test substance.[4][22][23][24][25]
- Test System: At least five strains of *Salmonella typhimurium* and *Escherichia coli* are used, which have mutations in genes involved in histidine or tryptophan synthesis.[4][22][23]
- Procedure:
 - The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix).[4][22]
 - The bacteria are then plated on a minimal agar medium lacking the specific amino acid they require for growth.
 - After incubation, the number of revertant colonies (colonies that have mutated back to being able to synthesize the amino acid) is counted.
- Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the control.

Signaling Pathways and Experimental Workflows Proposed Mechanism of Aminophenol-Induced Toxicity

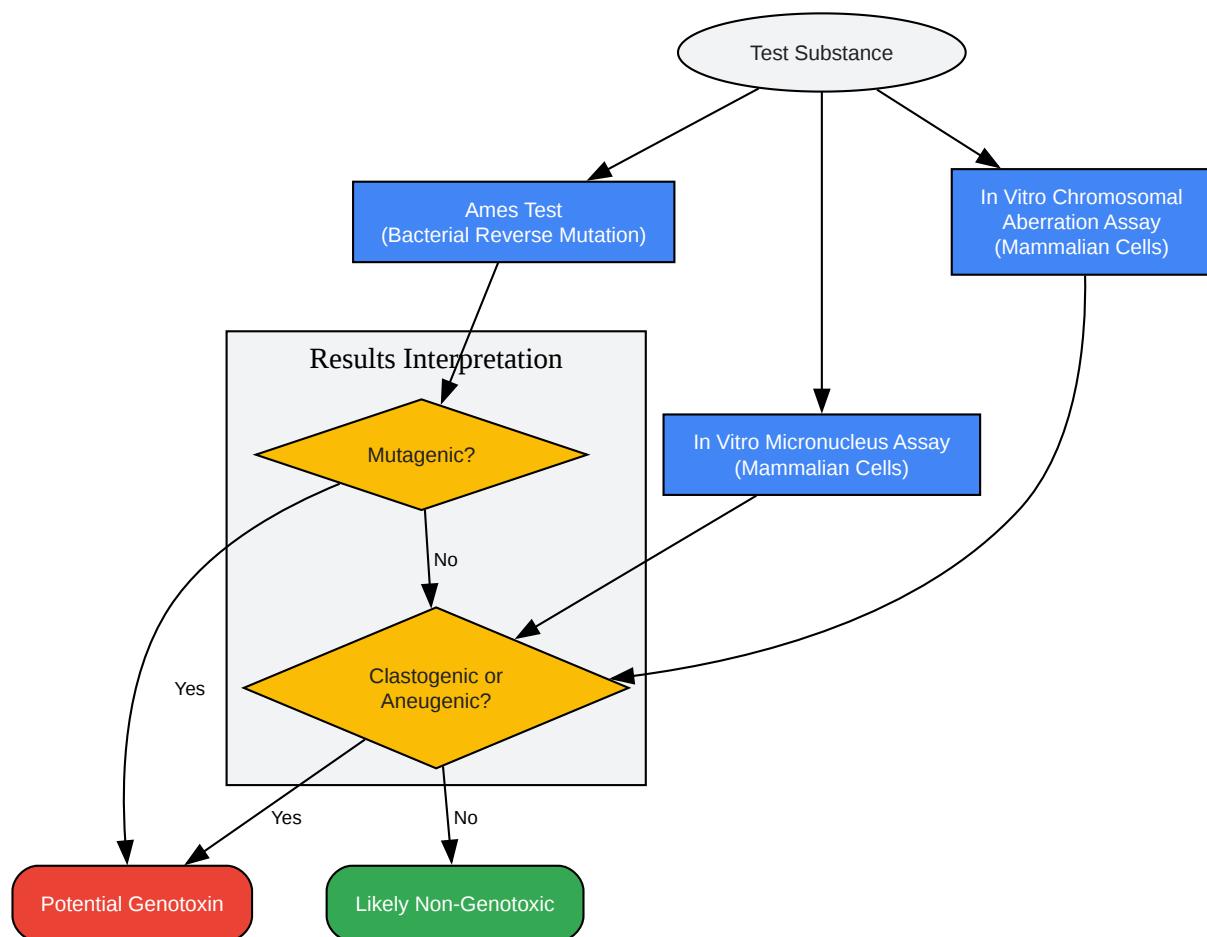
Studies on aminophenol derivatives suggest a primary mechanism of toxicity involving the generation of Reactive Oxygen Species (ROS). This leads to oxidative stress within the cell, which can subsequently trigger apoptotic pathways. Key signaling molecules implicated in this process include the tumor suppressor protein p53 and the Bcl-2 family of proteins, which regulate apoptosis.

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Caption: Proposed pathway of aminophenol-induced apoptosis via oxidative stress.

Experimental Workflow for In Vitro Genotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the genotoxic potential of a chemical using a combination of in vitro assays.

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Caption: Workflow for in vitro genotoxicity screening.

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